molecular formula C17H14Cl3N3O B4007681 3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Cat. No. B4007681
M. Wt: 382.7 g/mol
InChI Key: MPUHEVSXHXCJDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one often involves multi-step synthetic routes that include the formation of pyrazole and triazole rings, usually through cycloaddition reactions, ring closure, or substitution reactions. The presence of chlorophenyl groups suggests possible steps involving aromatic substitution reactions to introduce chlorine atoms into the phenyl rings at specific positions (Holota et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds typically features a complex three-dimensional architecture, with significant implications for their chemical reactivity and physical properties. Crystallographic analysis provides insights into the precise geometry of the molecule, including bond lengths, angles, and conformational preferences. These structures are often stabilized by intramolecular interactions, such as hydrogen bonding or π-π stacking, which can influence their chemical behavior and reactivity (Mojzych et al., 2005).

Chemical Reactions and Properties

Compounds of this class can undergo a variety of chemical reactions, influenced by the functional groups present within their structure. Reactions can include nucleophilic substitutions at the chlorophenyl groups, electrophilic additions to the pyrazole or triazole rings, and transformations involving the tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one core. The presence of multiple chlorine atoms may also afford opportunities for cross-coupling reactions, enabling the synthesis of further derivatives (Aguilar-Morales et al., 2022).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline form, are closely related to their molecular structure. The presence of heteroatoms and halogen substituents can significantly affect these properties, influencing solubility in various solvents and melting point ranges. These properties are critical for determining the compound's suitability for specific applications, such as materials science or pharmaceuticals (Zhang et al., 2000).

Chemical Properties Analysis

The chemical properties of 3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one are influenced by its functional groups and overall structure. These properties include acidity/basicity, reactivity towards various reagents, and stability under different conditions. The compound's reactivity can be modulated by the electron-withdrawing or donating effects of the substituents, which affect the electron density distribution within the molecule and thus its interaction with other chemical species (Rivett et al., 1983).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds closely related to 3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one have been explored. For instance, the synthesis of 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and similar compounds has been achieved, providing insight into structural characteristics through crystallization and single crystal diffraction studies (Kariuki et al., 2021).

Antibacterial and Antifungal Activities

Research on compounds structurally similar to 3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one, such as Pyrazoline and Pyrazole derivatives, has shown promise in antimicrobial activities. The synthesis of these derivatives and their potential as antibacterial and antifungal agents have been a subject of investigation, suggesting their utility in medical and pharmaceutical research (Hassan, 2013).

Molecular Docking and Anticancer Potential

The exploration of novel biologically potent heterocyclic compounds, including those structurally related to the chemical , has been conducted. These studies involve molecular docking to assess anticancer potential, illustrating the possible applications of such compounds in cancer research (Katariya et al., 2021).

properties

IUPAC Name

1-(2-chlorophenyl)-2-(3,4-dichlorophenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N3O/c18-13-5-2-1-4-12(13)16-21-8-3-9-22(21)17(24)23(16)11-6-7-14(19)15(20)10-11/h1-2,4-7,10,16H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUHEVSXHXCJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(N(C(=O)N2C1)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
Reactant of Route 3
3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
Reactant of Route 4
3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
Reactant of Route 5
3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
Reactant of Route 6
3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

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